molecular formula C20H19FN4O3S B2962869 ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689747-55-5

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2962869
M. Wt: 414.46
InChI Key: HQEQDBRTJHWCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of thiazole derivatives, including those related to the compound , has been explored through various chemical reactions. For instance, photolysis of certain esters in the presence of thioamides yields thiazole-5-carboxylate esters, demonstrating a method for constructing thiazole rings, a core structure in many bioactive compounds (Fong, Janowski, Prager, & Taylor, 2004).

  • The preparation of new derivatives using the S-arylation method has been described, illustrating the versatility of triazole and thiazole frameworks in synthesizing compounds with potential biological activities. These derivatives have been characterized using various analytical techniques, emphasizing their significance in developing new therapeutic agents (Riadi et al., 2021).

Applications in Material Science and Chemistry

  • Triazole derivatives have been synthesized and analyzed for their potential as corrosion inhibitors. Their high inhibition performance in protecting mild steel against corrosion in acidic environments highlights the application of such compounds in material science, particularly in corrosion prevention strategies (Nahlé et al., 2021).

  • The investigation into π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including crystallographic and DFT studies, underscores the importance of these compounds in understanding non-covalent interactions which are crucial for the development of new materials and catalysts (Ahmed et al., 2020).

Biological and Medicinal Research

  • The synthesis and biological evaluation of compounds containing the triazole moiety, including their cytotoxic activity against various cancer cell lines, demonstrate the potential of these structures in medicinal chemistry. Their ability to inhibit key enzymes involved in cancer progression makes them valuable candidates for anticancer drug development (Osmaniye et al., 2018).

properties

IUPAC Name

ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-2-28-18(26)13-29-20-24-23-17(25(20)14-8-4-3-5-9-14)12-22-19(27)15-10-6-7-11-16(15)21/h3-11H,2,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEQDBRTJHWCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

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